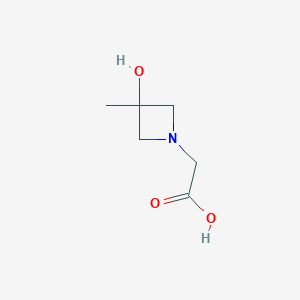
2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid is a chemical compound with the molecular formula C6H11NO3 It is characterized by the presence of a hydroxy group, a methyl group, and an azetidine ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid typically involves the reaction of 3-hydroxy-3-methylazetidine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and azetidine groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyazetidin-1-yl)acetic acid
- 2-(3-Methylazetidin-1-yl)acetic acid
- 2-(3-Hydroxy-3-ethylazetidin-1-yl)acetic acid
Uniqueness
2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid is unique due to the presence of both a hydroxy group and a methyl group on the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid, a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications, particularly focusing on its anticancer and antibacterial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of azetidine derivatives with acetic acid under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against MCF-7 human breast cancer cells. For instance, related β-lactam derivatives showed IC50 values as low as 0.075 µM, indicating potent activity with minimal toxicity towards non-cancerous cells .
Mechanism of Action
The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The compounds interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Preliminary assays show effectiveness against Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In studies evaluating antibacterial activity against Staphylococcus aureus and Escherichia coli, derivatives of azetidine demonstrated moderate to good activity compared to standard antibiotics like Ciprofloxacin. For example, certain synthesized compounds showed Minimum Inhibitory Concentrations (MIC) ranging from 6.25 µg/ml to 50 µg/ml .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 0.075 µM | Induces apoptosis via tubulin inhibition |
| Antibacterial | S. aureus | 6.25 µg/ml | Moderate activity compared to standards |
| E. coli | 12.5 µg/ml | Effective against Gram-negative bacteria |
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(10)3-7(4-6)2-5(8)9/h10H,2-4H2,1H3,(H,8,9) |
InChI Key |
MIXZMVFGJMAGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















